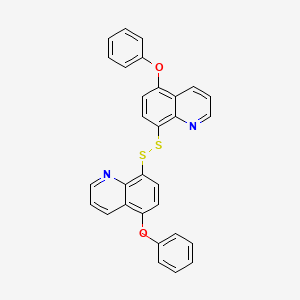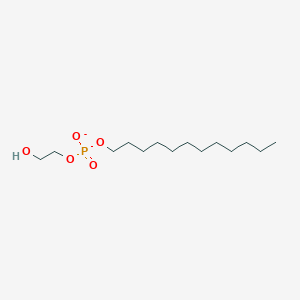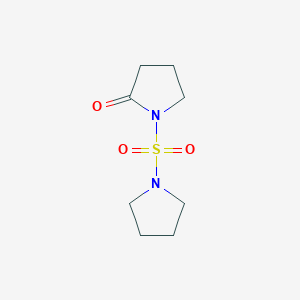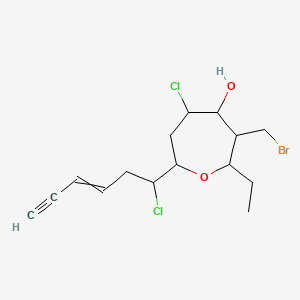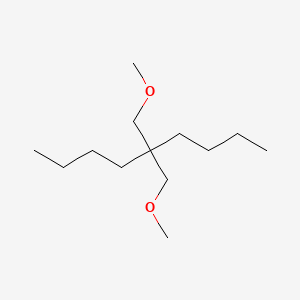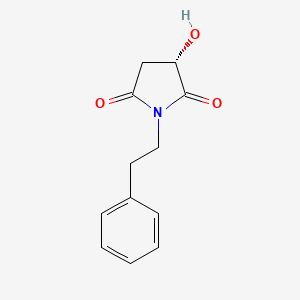
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is characterized by a pyrrolidinedione core with a hydroxy group and a phenylethyl substituent. It is a chiral molecule, with the (3S) configuration indicating the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrolidinedione precursor with a phenylethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxy group is introduced through subsequent oxidation or hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidinedione core can be reduced to form corresponding alcohols.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.
科学的研究の応用
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- involves its interaction with specific molecular targets and pathways. The hydroxy and phenylethyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Pyrrolidone: A simpler analog with a pyrrolidinedione core but lacking the hydroxy and phenylethyl substituents.
N-Methyl-2-pyrrolidone: A derivative with a methyl group attached to the nitrogen atom of the pyrrolidinedione core.
Uniqueness
2,5-Pyrrolidinedione, 3-hydroxy-1-(2-phenylethyl)-, (3S)- is unique due to its specific substituents and chiral configuration, which confer distinct chemical and biological properties. Its hydroxy and phenylethyl groups provide additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
172276-66-3 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
(3S)-3-hydroxy-1-(2-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c14-10-8-11(15)13(12(10)16)7-6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2/t10-/m0/s1 |
InChIキー |
PEGBUFSLBLGCOS-JTQLQIEISA-N |
異性体SMILES |
C1[C@@H](C(=O)N(C1=O)CCC2=CC=CC=C2)O |
正規SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
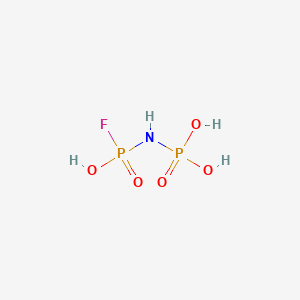
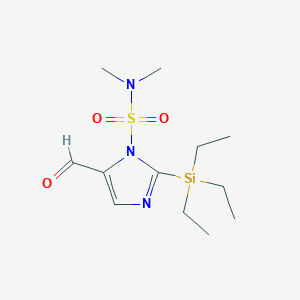
![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
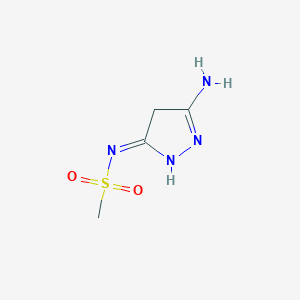
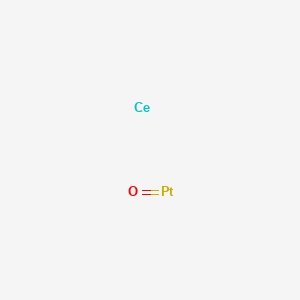
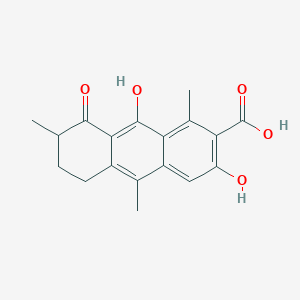
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
